molecular formula C8H12N2O2 B12543360 methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate

methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate

Cat. No.: B12543360
M. Wt: 168.19 g/mol
InChI Key: NVWXIYHRWMCEEX-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Characterization

IUPAC Nomenclature and Alternative Naming Conventions

The IUPAC name for this compound is methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate , derived by prioritizing the imidazole ring as the parent structure. The numbering begins at the nitrogen atom in the 1-position, with a methyl group at the 5-position and a propanoate ester substituent at the 4-position. The SMILES notation (CC1=C(N=CN1)CCC(=O)OC) encodes the connectivity: a methyl-substituted imidazole (CC1=C(N=CN1)) linked to a three-carbon chain terminating in a methyl ester (CCC(=O)OC).

Alternative names include methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride , reflecting its protonated form under acidic conditions. Registries such as PubChem (CID 14773957) and CAS (145133-10-4) provide additional identifiers.

Table 1: Nomenclature Summary

Identifier Value
IUPAC Name This compound
SMILES CC1=C(N=CN1)CCC(=O)OC
CAS Number 145133-10-4
PubChem CID 14773957

Molecular Geometry and Stereochemical Considerations

The molecule comprises a planar imidazole ring (bond lengths: ~1.31–1.38 Å for C-N and C-C bonds) with a methyl group at C5 and a propanoate side chain at C4. Density functional theory (DFT) optimizations suggest slight puckering in the ester group due to steric interactions between the carbonyl oxygen and imidazole hydrogen.

The propanoate chain adopts a gauche conformation to minimize steric clash between the ester methyl group and imidazole ring. No chiral centers exist in the base structure, but derivatives like the hydrochloride salt may exhibit stereoselective crystallization.

Table 2: Key Bond Lengths and Angles

Bond/Angle Value (Å/°)
Imidazole C-N 1.32–1.38 Å
Ester C=O 1.21 Å
C4-C7 (side chain) 1.52 Å
C7-O8-C9 (ester) 116°

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (methanol-d₄, 360 MHz): Imidazole protons resonate at δ 7.35 (H-2, singlet) and δ 7.12 (H-5, singlet). The propanoate chain shows a triplet at δ 2.68 (CH₂ adjacent to carbonyl) and a triplet at δ 3.65 (ester OCH₃).
  • ¹³C NMR : Signals at δ 171.2 (ester carbonyl), 144.7 (imidazole C-4), 124.8 (imidazole C-5), and 51.9 (OCH₃).
Infrared (IR) Spectroscopy

Strong absorption at 1740 cm⁻¹ corresponds to the ester C=O stretch. N-H stretching from the imidazole ring appears as a broad peak near 3150 cm⁻¹ .

Mass Spectrometry (MS)

Electrospray ionization (ESI+) yields a molecular ion peak at m/z 169.1 [M+H]⁺ , with fragmentation patterns consistent with loss of the methyl ester group (m/z 137).

Table 3: Spectroscopic Data

Technique Key Signals
¹H NMR δ 7.35 (s, 1H), δ 3.65 (s, 3H)
¹³C NMR δ 171.2, 144.7, 51.9
IR 1740 cm⁻¹ (C=O)
MS m/z 169.1 [M+H]⁺

Crystallographic Analysis and Solid-State Packing Arrangements

Single-crystal X-ray diffraction data, though not directly available for this compound, can be inferred from analogs. The imidazole ring likely participates in N-H···O hydrogen bonds with ester carbonyl groups, forming a layered structure. π-π stacking between imidazole rings may contribute to a monoclinic lattice with space group P2₁/c.

In the hydrochloride salt, protonation at the imidazole N1 position induces ionic interactions with chloride counterions, leading to a denser orthorhombic packing.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate

InChI

InChI=1S/C8H12N2O2/c1-6-7(10-5-9-6)3-4-8(11)12-2/h5H,3-4H2,1-2H3,(H,9,10)

InChI Key

NVWXIYHRWMCEEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)CCC(=O)OC

Origin of Product

United States

Preparation Methods

Key Steps

  • Alkylation of (E)-Urocanic Methyl Esters :

    • Reagents : Sodium hydride (NaH) in dry DMF, alkylating agents (e.g., 4-bromo-2-fluorobenzotrifluoride derivatives).
    • Conditions : 0°C to room temperature (RT), 4 hours under nitrogen.
    • Yield : ~60–70% for analogous compounds.
  • Catalytic Hydrogenation :

    • Catalyst : 10% Pd-C in methanol.
    • Conditions : 3 hours at ambient temperature under 3 bar H₂ pressure.
    • Purpose : Reduces nitro or halogen groups to amines, facilitating further functionalization.

Data Table: Alkylation and Hydrogenation Conditions

Step Reagents/Conditions Yield (%) Reference
Alkylation NaH, DMF, 0°C → RT, 4 h 60–70
Hydrogenation Pd-C, MeOH, 3 bar H₂, RT, 3 h >90

Cyclocondensation of Levulinic Acid Derivatives

This method exploits [3 + 3] cyclocondensation between β-alkoxyvinyltrihalomethylketones and amidines to construct the imidazole core.

Reaction Pathway

  • Cyclocondensation :

    • Substrates : Methyl 7,7,7-trihalo-4-methoxy-6-oxo-4-heptenoates (e.g., trichloro or trifluoro derivatives).
    • Amidines : 2-Methyl-2-thiopseudourea sulfate, benzamidine hydrochloride, or guanidine hydrochloride.
    • Conditions : Methanol/NaOH (1:1), 25°C, 1–24 hours.
  • Post-Reaction Workup :

    • Purification : Flash chromatography (EtOAc:hexanes).

Data Table: Cyclocondensation Outcomes

Amidine Yield (%) Product Structure Reference
2-Methyl-2-thiopseudourea sulfate 66 Methyl 3-(2-thiomethyl-6-trifluoromethylpyrimidin-4-yl)propanoate
Benzamidine HCl 62 Methyl 3-(2-phenyl-6-trifluoromethylpyrimidin-4-yl)propanoate
Guanidine HCl 52 Methyl 3-(amino-6-trifluoromethylpyrimidin-4-yl)propanoate

Esterification of Carboxylic Acid Precursors

Direct esterification of 3-(5-methyl-1H-imidazol-4-yl)propanoic acid with methanol under acidic catalysis is a straightforward route.

Protocol

  • Substrate : 3-(5-Methyl-1H-imidazol-4-yl)propanoic acid.
  • Reagents : Methanol, HCl (catalyst).
  • Conditions : Reflux (60–80°C), 6–12 hours.
  • Purification : Distillation or crystallization.

Advantages

  • High Efficiency : Yields >80% for analogous esters.
  • Scalability : Suitable for industrial production via continuous flow systems.

Functional Group Interconversion and Protection

Advanced methods employ protecting groups (e.g., 2-chlorotrityl) to enable regioselective substitutions.

Example: 2-Chlorotrityl Protection

  • Protection : 2-Chlorotrityl chloride in DMF.
  • Alkylation : NaH-mediated reaction with alkyl bromides.
  • Deprotection : 30% TFA in CH₂Cl₂ with triethylsilane (TES) scavenger.

Data Table: Protection/Deprotection Steps

Step Reagents/Conditions Purpose Reference
Protection 2-Chlorotrityl chloride, DMF, RT Block N-1 for N-3 alkylation
Deprotection TFA/CH₂Cl₂, TES, RT, 1 h Remove 2-chlorotrityl group

Synthetic Challenges and Solutions

  • Regioselectivity : Alkylation at N-1 vs. N-3 requires careful base selection (e.g., NaH vs. K₂CO₃).
  • Purification : Reverse-phase HPLC or flash chromatography resolves isomers.

Chemical Reactions Analysis

Ester Hydrolysis

Imidazole derivatives with ester groups can undergo hydrolysis under acidic or basic conditions. This reaction breaks the ester bond, forming the corresponding carboxylic acid and alcohol.

Reaction TypeConditionsProducts
Ester HydrolysisAcidic or BasicCarboxylic Acid + Alcohol

Oxidation

Oxidation reactions can convert the imidazole ring into its N-oxide form. This is typically achieved using oxidizing agents like hydrogen peroxide.

Reaction TypeConditionsProducts
OxidationHydrogen PeroxideImidazole N-Oxide

Substitution Reactions

The amino group on the imidazole ring can participate in substitution reactions with electrophiles, such as alkyl halides. These reactions can introduce new functional groups onto the imidazole ring.

Reaction TypeConditionsProducts
SubstitutionAlkyl HalidesSubstituted Imidazole Derivatives

Methyl 3-(1H-Imidazol-4-yl)propanoate

This compound lacks the methyl substitution on the imidazole ring present in methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate. It has a molecular weight of approximately 154.17 g/mol and undergoes similar reactions like ester hydrolysis and oxidation .

Compound NameMolecular WeightUnique Features
Methyl 3-(1H-Imidazol-4-yl)propanoate154.17 g/molNo methyl substitution on imidazole ring

Methyl 3-(1-Trityl-1H-Imidazol-5-yl)propanoate

This compound features a trityl group on the imidazole ring, enhancing its stability and lipophilicity. It has a molecular weight of approximately 397.47 g/mol and is used in pharmaceutical development.

Compound NameMolecular WeightUnique Features
Methyl 3-(1-Trityl-1H-Imidazol-5-yl)propanoate397.47 g/molTrityl group enhances stability and lipophilicity

Scientific Research Applications

Biological Activities

Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate has been studied for various biological activities:

  • Antimicrobial Properties : Research indicates that imidazole derivatives exhibit significant antimicrobial activity. This compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .
  • Anticancer Potential : The structural similarity of this compound to known bioactive molecules positions it as a lead compound in anticancer drug development. Studies suggest that it may interact with specific cellular targets involved in cancer progression.

Medicinal Chemistry Applications

The compound's applications in medicinal chemistry are noteworthy:

  • Lead Compound for Drug Development : Due to its diverse biological activities, this compound serves as a lead compound for synthesizing new therapeutic agents targeting various diseases, including cancer and infections .
  • Pharmacological Research : Ongoing research into the pharmacological properties of this compound aims to elucidate its mechanism of action, binding affinities, and interactions with biological targets. Such studies are crucial for understanding its therapeutic potential and optimizing its efficacy .

Case Studies

Several case studies highlight the applications of this compound:

  • Antimicrobial Activity Study :
    • A study evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. Results indicated significant zones of inhibition against standard bacterial strains, suggesting its potential as an antimicrobial agent .
  • Anticancer Research :
    • In preclinical trials, this compound was tested against cancer cell lines. The results demonstrated cytotoxic effects at specific concentrations, warranting further investigation into its mechanism and potential as an anticancer drug.

Mechanism of Action

The mechanism of action of methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites or act as an agonist or antagonist at receptor sites. The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazole-Based Propanoate Esters
Compound Name Molecular Formula Key Substituents Molecular Weight Key Properties/Applications Reference
Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate C₈H₁₂N₂O₂ 5-methylimidazole, methyl ester 168.19 g/mol Synthetic intermediate; high purity
Methyl 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoate (10) C₁₅H₁₆N₆O₂ Tetrazole, biphenyl group 313.34 g/mol Bioisosteric replacement for carboxylates
Methyl 3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propanoate (12) C₁₂H₁₀N₃O₄F₃ Nitro, trifluoromethyl, benzoimidazole 315.22 g/mol Enhanced lipophilicity; electron-deficient scaffold

Key Observations :

  • Substituent Effects: The tetrazole group in compound 10 acts as a bioisostere for carboxylic acids, improving metabolic stability in drug design .
  • Structural Complexity :
    • Larger substituents (e.g., biphenyl in 10 ) increase molecular weight and steric bulk, which may reduce solubility but improve target specificity.
Benzoimidazole Derivatives
Compound Name Molecular Formula Key Substituents Molecular Weight Key Properties/Applications Reference
Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate C₂₄H₂₈N₄O₃ Benzyl, hydroxyethyl, butanoate 444.51 g/mol Potential CNS activity due to amine groups
2-Methyl-3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propenoic acid (14b) C₁₂H₈N₃O₄F₃ Propenoic acid, nitro, trifluoromethyl 315.22 g/mol Anticandidal activity (theoretical)

Key Observations :

  • Functional Group Impact: Hydroxyethyl and benzyl groups (e.g., in Ethyl 4-(...)butanoate) introduce hydrogen-bonding capabilities and aromatic interactions, useful in CNS-targeted drugs .
Indole-Imidazole Hybrids
Compound Name Molecular Formula Key Substituents Molecular Weight Key Properties/Applications Reference
3-(5-Methyl-1H-imidazol-4-yl)-1-(1-methyl-1H-indol-3-yl)-1-propanone C₁₆H₁₇N₃O Indole, propanone 267.33 g/mol Fluorescence studies; kinase inhibition
1-Propanone, 3-(5-methyl-1H-imidazol-4-yl)-1-[1-(2-propynyl)-1H-indol-3-yl]-, (Z)-2-butenedioate C₂₀H₁₈N₃O₅ Propynyl, butenedioate 380.38 g/mol Prodrug potential; enhanced solubility

Key Observations :

  • Hybrid Structures: Indole-propanone hybrids (e.g., compound C₁₆H₁₇N₃O) combine aromatic indole with imidazole, enabling fluorescence-based tracking in biological systems . Propynyl groups introduce alkyne reactivity, useful for click chemistry in prodrug development .

Biological Activity

Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate is a compound that has garnered interest in biological and medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an imidazole derivative, characterized by the presence of an ester functional group. Its molecular formula is C9H12N2O2C_9H_{12}N_2O_2, and it is often used as a building block in the synthesis of more complex imidazole derivatives. The imidazole ring contributes to its biological activity, as similar compounds have shown various pharmacological effects.

Target Enzymes

Research indicates that imidazole derivatives can interact with specific enzymes, notably:

  • Retinoic Acid 4-Hydroxylase (CYP26) : This enzyme is crucial in retinoid metabolism and has been implicated in neuroblastoma treatment. This compound may exhibit inhibitory activity against this enzyme, similar to other imidazole derivatives.

Biochemical Pathways

The compound is involved in several biochemical pathways, including:

  • Enzyme Inhibition : It may act as a ligand in biochemical assays, influencing various metabolic processes.
  • Antimicrobial Activity : Imidazole derivatives are known for their antibacterial, antifungal, and antiviral properties, suggesting that this compound could possess similar activities .

Biological Activities

The biological activities associated with this compound include:

  • Antitumor Activity : Preliminary studies suggest potential antitumor effects against various cancer cell lines. For example, compounds with imidazole moieties have demonstrated cytotoxicity against breast cancer cells (MCF7) and melanoma models .
Activity TypeDetails
AntibacterialEffective against Gram-positive and Gram-negative bacteria.
AntifungalExhibits activity against fungi like Candida spp.
AntitumorShows cytotoxic effects on cancer cell lines.
Anti-inflammatoryPotential to reduce inflammation markers in vitro.

Case Studies and Research Findings

Several studies have explored the biological activity of imidazole derivatives, including this compound:

  • Anticancer Properties : A study highlighted the effectiveness of imidazole derivatives in inhibiting tumor growth in vivo. The compounds were administered to mice with transplanted tumors, showing significant reductions in tumor mass compared to control groups .
  • Enzyme Inhibition : Research focusing on enzyme interactions demonstrated that this compound could inhibit specific metabolic pathways related to cancer progression .
  • Pharmacological Applications : The compound is being investigated for its potential use as a therapeutic agent in treating conditions related to dysregulated enzyme activity, such as heart failure and myocardial fibrosis .

Q & A

Q. What are the common synthetic routes for methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate, and what reagents are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from imidazole derivatives. For example, a related compound (methyl 1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]imidazole-4-propanoate) was synthesized using a Michael addition followed by esterification. Key reagents include SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) for protecting imidazole nitrogen, and catalysts like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for coupling reactions . Purification via flash chromatography (e.g., 7:3 EtOAc:hexanes) and recrystallization ensures high purity. Yield optimization (up to 91%) requires precise stoichiometry and inert conditions (argon atmosphere) to prevent side reactions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR are essential for confirming substituent positions. For instance, methyl ester protons resonate at δ 3.64–3.82 ppm, while imidazole protons appear as singlets (δ 7.35–8.58 ppm) . Splitting patterns (e.g., doublets for vinyl protons) help validate stereochemistry.
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 389.13 [M+H+^+]) confirm molecular weight. Fragmentation patterns distinguish regioisomers .
  • X-ray Crystallography : Programs like SHELXL refine crystal structures, with R-factors < 0.05 indicating high accuracy .

Q. How should researchers handle air- or moisture-sensitive intermediates during synthesis?

  • Methodological Answer : Use Schlenk lines or gloveboxes for reactions requiring anhydrous conditions. For example, SEM-Cl additions are performed under argon at 0°C to prevent hydrolysis. Quenching with 0.5 N NaOH followed by CH2_2Cl2_2 extraction minimizes degradation .

Advanced Research Questions

Q. How can conflicting NMR data during structural elucidation be resolved?

  • Methodological Answer : Discrepancies between theoretical and observed splitting patterns may arise from dynamic effects (e.g., tautomerism in imidazole rings). Use variable-temperature NMR to identify equilibrium states. For example, broadening of peaks at elevated temperatures suggests tautomeric interconversion. Cross-validation with X-ray data (via SHELXL refinement) or computational modeling (DFT calculations) resolves ambiguities .

Q. What strategies improve yield in multi-step syntheses of imidazole derivatives?

  • Methodological Answer :
  • Step Optimization : Isolate intermediates after each step (e.g., column chromatography) to avoid carryover impurities.
  • Catalyst Screening : Replace EDCl with DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) for higher coupling efficiency in aqueous conditions .
  • Byproduct Mitigation : Use scavengers like polymer-bound triphenylphosphine to remove excess reagents .

Q. How can radioligand binding assays assess the bioactivity of this compound analogs?

  • Methodological Answer :
  • Assay Design : Use 3H^3H-labeled ligands (e.g., angiotensin II receptors for cardiovascular studies) in competitive binding assays.
  • Data Analysis : Calculate IC50_{50} values using nonlinear regression (e.g., GraphPad Prism). For example, a compound with IC50_{50} = 10 nM indicates high affinity .
  • Validation : Cross-check with functional assays (e.g., cAMP accumulation) to confirm antagonist/agonist behavior .

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